molecular formula C17H20N2O5 B8803576 Ethyl 5-(3-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylate

Ethyl 5-(3-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylate

Cat. No. B8803576
M. Wt: 332.4 g/mol
InChI Key: OTBPAPPKVWKVIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(3-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylate is a useful research compound. Its molecular formula is C17H20N2O5 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-(3-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-(3-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 5-(3-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylate

Molecular Formula

C17H20N2O5

Molecular Weight

332.4 g/mol

IUPAC Name

ethyl 5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C17H20N2O5/c1-5-22-15(20)13-10-14(24-19-13)11-7-6-8-12(9-11)18-16(21)23-17(2,3)4/h6-10H,5H2,1-4H3,(H,18,21)

InChI Key

OTBPAPPKVWKVIE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC(=CC=C2)NC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

(3-ethynyl-phenyl)-carbamic acid tert-butyl ester (2.48 g, 0.0114 mole) and ethyl chlorooximidoacetate (3.82 g, 0.0252 mole) were mixed in THF (12 mL) and triethylamine (3.98 mL, 0.0286 mole) was added slowly. The mixture was stirred for 16 hours and then diluted with ethyl acetate (100 mL) and aqueous 1N HCl (50 mL). The two layers were separated and the aqueous layer extracted with ethyl acetate (2×50 mL). The combined organics were dried over anhydrous Na2SO4, filtered, concentrated in vacuo and purified by flash chromatography (10–15% ethyl acetate/Hexane) to provide the titled compound (2.64 g, 50% yield).
Quantity
2.48 g
Type
reactant
Reaction Step One
Quantity
3.82 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
3.98 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
50%

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